molecular formula C8H5F3O4 B1314941 2-Hydroxy-3-(trifluoromethoxy)benzoic acid CAS No. 773873-50-0

2-Hydroxy-3-(trifluoromethoxy)benzoic acid

Cat. No. B1314941
M. Wt: 222.12 g/mol
InChI Key: SDFAGXLFYRIEBD-UHFFFAOYSA-N
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Description

“2-Hydroxy-3-(trifluoromethoxy)benzoic acid” is a chemical compound . It is a member of benzoic acids . The molecular formula is C8H5F3O3 .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-3-(trifluoromethoxy)benzoic acid” can be represented as CF3OC6H4CO2H . The molecular weight is 206.12 .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Hydroxy-3-(trifluoromethoxy)benzoic acid” are not available, it’s known that the reaction of the sensor with peroxyl and alkoxyl radicals is initiated by the formation of the phenoxyl radicals, followed by radical–radical reactions and product hydrolysis responsible for the release of fluorescein .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-3-(trifluoromethoxy)benzoic acid” include a density of 1.4±0.1 g/cm3, boiling point of 231.6±35.0 °C at 760 mmHg, and a flash point of 93.9±25.9 °C .

Scientific Research Applications

  • m-Trifluoromethoxybenzoic acid : This compound is a benzoic acid derivative with a trifluoromethoxy group. It’s used in various chemical reactions and its data is included in the NIST Chemistry WebBook .

  • Hydroxybenzoic and hydroxycinnamic acids : These are simple phenolic acids and are considered the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites. They have high commercial value and are used in the cosmetic, food, pharmaceutical, and health industries .

  • 4-(Trifluoromethyl)benzoic acid : This compound was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide. It was also used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .

  • 3-(Trifluoromethyl)benzoic acid : The solubility of this compound in dense carbon dioxide was evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide .

Safety And Hazards

The safety data sheet for a similar compound, “3-(Trifluoromethoxy)benzoic acid”, indicates that it may cause skin irritation and serious eye irritation. It also suggests that it may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-hydroxy-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4/c9-8(10,11)15-5-3-1-2-4(6(5)12)7(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFAGXLFYRIEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479343
Record name 2-Hydroxy-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-(trifluoromethoxy)benzoic acid

CAS RN

773873-50-0
Record name 2-Hydroxy-3-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773873-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Marzi, M Schlosser - Tetrahedron, 2005 - Elsevier
The organometallic approach to diversity-oriented organic synthesis was subjected to a further test, this time in the phenol series. The model compounds selected were 2,3,6-…
Number of citations: 20 www.sciencedirect.com

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